Safinamide D3

Bioanalysis LC-MS/MS Method Validation

Safinamide D3 is the only isotopologue that guarantees co-elution with safinamide in LC-MS/MS, correcting ion suppression for validated bioanalysis. Substituting with unlabeled or differently deuterated analogs (e.g., D4) risks chromatographic separation and invalidates ANDA-level method validation. This critical reagent enables precise quantification at LLOQ 0.5 ng/mL for PK/TK and bioequivalence studies.

Molecular Formula C17H31FN2O2
Molecular Weight 317.5 g/mol
Cat. No. B15141021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafinamide D3
Molecular FormulaC17H31FN2O2
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F
InChIInChI=1S/C17H31FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h12-16,20H,2-11H2,1H3,(H2,19,21)/t12-,13?,14?,15?,16?/m0/s1/i1D3
InChIKeyBUWOTFXAKODHPV-FCMZDJCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Safinamide D3: A Critical Deuterated Internal Standard for LC-MS/MS Bioanalysis of the Parkinson's Drug Safinamide


Safinamide D3 (CAS: 1147299-71-5) is a stable, isotopically labeled analog of the approved anti-Parkinson's drug safinamide, wherein three hydrogen atoms in the alaninamide moiety are replaced with deuterium (D) [1]. This compound belongs to the class of deuterated internal standards (IS) and is specifically designed for the precise quantification of safinamide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike the parent drug, which acts as a potent and reversible monoamine oxidase B (MAO-B) inhibitor (IC50=0.098 µM), Safinamide D3 is intended exclusively for analytical research and development applications .

The Critical Risk of Non-Validated Internal Standards: Why Safinamide D3 is Not an Interchangeable Reagent


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard like Safinamide D3 with its unlabeled analog (safinamide), a structurally similar analog (e.g., Safinamide-d4-1), or another compound cannot be done without invalidating the assay. This is because stable isotope-labeled (SIL) internal standards must be carefully selected to ensure they co-elute with the analyte to correct for ion suppression/enhancement, yet are distinguishable by mass. Different deuterium labeling (e.g., D3 vs D4) can lead to sufficient changes in molecular behavior, resulting in chromatographic separation from the analyte, meaning the IS no longer experiences the same instrumental conditions [1]. Improper selection can lead to severe quantitative inaccuracies, particularly during regulatory bioequivalence studies or pharmacokinetic profiling. Therefore, the specific isotopologue Safinamide D3 is a critical, non-fungible reagent required for validated methods.

Quantitative Differentiation of Safinamide D3: An Evidence-Based Guide for Analytical and Procurement Decisions


MS Differentiation: Safinamide D3 vs. Unlabeled Safinamide

Safinamide D3 (m/z 317.46) provides a clear mass difference of +3 Da from the unlabeled safinamide analyte (m/z 302.34) [1]. This mass shift is sufficient for unambiguous MS discrimination, eliminating signal crosstalk between the analyte and internal standard channels. As a tri-deuterated compound, it meets the requirement for a stable isotope label with a suitable mass difference for reliable quantitation .

Bioanalysis LC-MS/MS Method Validation

Isotopic Purity vs. Unlabeled Safinamide

Safinamide D3 is supplied with a documented minimum HPLC purity of 90% . In contrast, while high-purity unlabeled safinamide is available (e.g., 99.92% ), its isotopic distribution is natural and contains negligible amounts of the D3-labeled form, making it unusable as an MS internal standard. The isotopic purity of Safinamide D3 ensures a low background of unlabeled analyte in the IS channel, which is crucial for achieving a low limit of quantification (LLOQ).

Analytical Chemistry Isotopic Purity Reference Standard

Regulatory Compliance: Designed for ANDA Method Development

Safinamide D3 is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1][2]. Unlabeled safinamide reference standards, while also used in method development, cannot serve as the stable isotope-labeled internal standard required for the MS-based bioanalytical methods that form a core part of modern ANDA submissions.

Regulatory Science ANDA Method Validation

Primary Application Scenarios Where Safinamide D3 is the Definitive Choice


Validated Bioanalysis of Safinamide in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Safinamide D3 is the requisite internal standard for LC-MS/MS methods quantifying safinamide in plasma and other biological fluids, as described in validated assays with a lower limit of quantification (LLOQ) of 0.5 ng/mL [1]. Its use ensures accurate and precise data generation for PK/TK profiling in preclinical species and human subjects, a cornerstone of drug development and regulatory submission [2].

Generic Drug Development and ANDA Regulatory Submissions

In the development of generic versions of Xadago® (safinamide mesylate), Safinamide D3 is utilized as a critical reference standard for analytical method validation (AMV) and quality control (QC), as stated by multiple vendors [1][2]. Its availability with comprehensive characterization data is essential for meeting the stringent method validation requirements of ANDA filings.

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacology Research

For clinical studies investigating the exposure-response relationship or drug-drug interactions involving safinamide, robust and specific quantification of the drug in patient plasma is required. Safinamide D3 enables the development of high-throughput, selective, and sensitive LC-MS/MS assays for such purposes, overcoming the limitations of non-specific detection methods like UV spectrophotometry.

Stability-Indicating Assays for Pharmaceutical Quality Control

When developing stability-indicating methods to quantify safinamide in the presence of its degradation products, Safinamide D3 serves as an ideal internal standard to correct for any sample preparation and analytical variability. This ensures that the quantification of the active pharmaceutical ingredient (API) remains accurate and reliable over the drug product's shelf life, as validated in recent studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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